methanone CAS No. 210694-01-2](/img/structure/B14249344.png)
[4-(2,2-Dimethylpropoxy)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylpropoxy)phenylmethanone: It is characterized by the presence of a phenyl group attached to a methanone moiety, with an additional 2,2-dimethylpropoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 4-(2,2-Dimethylpropoxy)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,2-Dimethylpropoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 4-(2,2-Dimethylpropoxy)phenylmethanone serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials with specific properties, such as polymers and liquid crystals .
Biology and Medicine: Its structural features make it a candidate for drug design and discovery, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, 4-(2,2-Dimethylpropoxy)phenylmethanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, derivatives of this compound have been studied as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism . The interaction with the enzyme’s active site can lead to the inhibition of its activity, resulting in therapeutic effects such as reduced uric acid levels in the body .
Comparación Con Compuestos Similares
[4-(2,2-Dimethylpropoxy)phenyl]ethanone: Similar in structure but with an ethanone group instead of a methanone group.
[4-(2,2-Dimethylpropoxy)phenyl]methanol: Contains a methanol group instead of a methanone group.
Uniqueness: 4-(2,2-Dimethylpropoxy)phenylmethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including organic synthesis, material science, and medicinal chemistry .
Propiedades
Número CAS |
210694-01-2 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
[4-(2,2-dimethylpropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)13-20-16-11-9-15(10-12-16)17(19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Clave InChI |
DKVNIYGVHARVHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


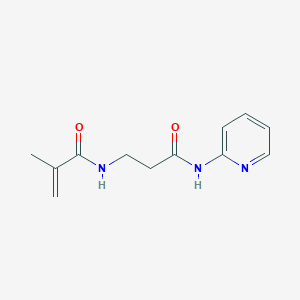
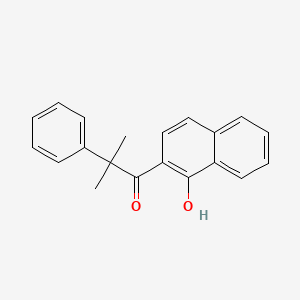
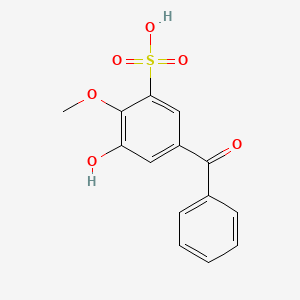
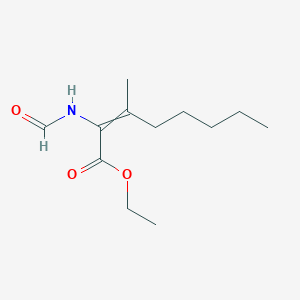
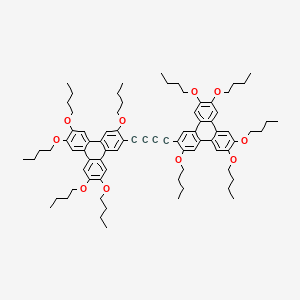
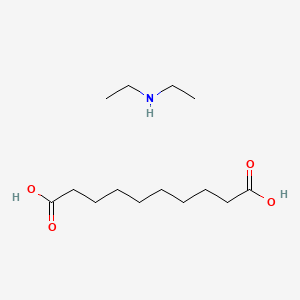
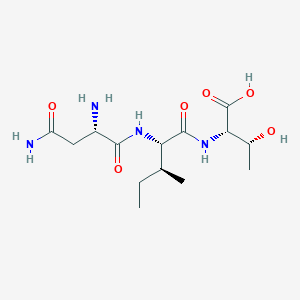
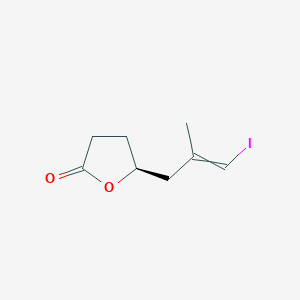
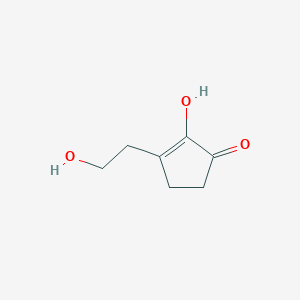
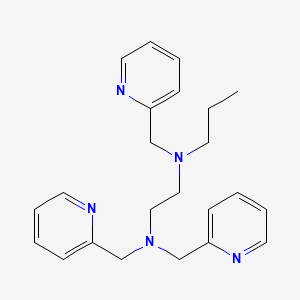
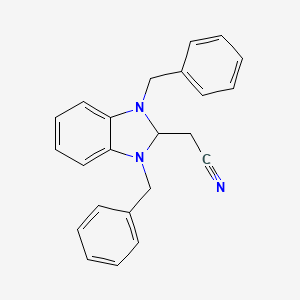
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
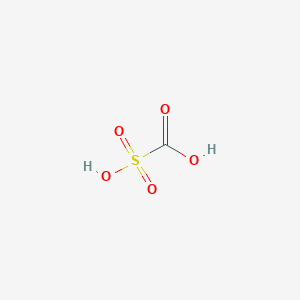
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
